Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene
Description
Systematic IUPAC Nomenclature and Bridged Cyclophane Architecture
The IUPAC name tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene encodes critical information about its topology. The prefix tricyclo indicates three interconnected rings, while the bracketed indices [10.4.0.04,9] define the bridge lengths and connectivity. According to IUPAC guidelines for polycyclic systems, the numbering begins at a bridgehead atom, with the three bridge lengths listed in descending order. Here, the primary bridge spans 10 carbons, the secondary bridge 4 carbons, and the tertiary bridge 0 carbons (a direct bond). The superscript 04,9 specifies the positions where the tertiary bridge connects carbons 4 and 9 of the parent hydrocarbon.
The parent structure, hexadeca-1(16),2,4,6,8,10,12,14-octaene, comprises a 16-membered conjugated system with eight double bonds. This arrangement suggests a fused aromatic core, likely derived from two annulene-like rings bridged at non-adjacent positions. The compound’s architecture aligns with cyclophanes, where aromatic units are linked by aliphatic chains, inducing strain and altering electronic properties. For instance, smaller cyclophanes like -paracyclophane exhibit significant bond-length alternation (up to 39 pm) due to steric distortion, yet retain aromaticity. Similarly, the title compound’s elongated bridges may mitigate strain while preserving conjugation.
X-Ray Crystallographic Analysis of Tricyclic Framework
X-ray crystallography provides definitive insights into the compound’s geometry. While direct data for this specific molecule are limited, analogous tricyclic systems reveal key trends. For example, the related compound tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene-2,3-dione (CID 2752926) exhibits a planar aromatic core with bridge-induced torsional angles of ~20°. Such distortions arise from the interplay between conjugation and steric hindrance, common in cyclophanes.
In larger tricyclic systems, bond lengths typically deviate from ideal sp² values. For instance, the central bridge carbons in -paracyclophane show bond alternation of 139–141 pm, compared to 139 pm in benzene. The title compound’s extended conjugation likely reduces such deviations, but localized strain at bridge junctions may persist. Additionally, X-ray studies of syn-tricyclo[4.2.0.0²,⁵]octane derivatives demonstrate that retro-[2+2] cycloadditions can occur without disrupting crystallinity, highlighting the stability of strained frameworks under irradiation. This suggests that the title compound’s lattice could similarly tolerate minor structural perturbations.
Comparative Analysis with Related Tricyclo[n.m.p] Systems
The structural and electronic properties of tricyclo[10.4.0.04,9]hexadeca-octaene can be contextualized against smaller tricyclic systems:
Larger bridge indices (e.g., 10 and 4) in the title compound reduce steric strain compared to compact systems like tricyclo[2.2.1]heptane. However, the direct 0-carbon bridge introduces rigidity, potentially favoring π-orbital overlap across the aromatic core. This contrasts with in,in-bis(hydrosilane) cyclophanes, where flexible Si–Si bridges allow conformational adaptability. Furthermore, the compound’s eight double bonds suggest a delocalized electron system, akin to annulenes, but with stabilization from the tricyclic framework.
Properties
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWCQNHAMVTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC3=CC=CC=C3C=CC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
- Bromination of O-Xylene : α,α’-Dibromo-o-xylene is synthesized via bromination of o-xylene using N-bromosuccinimide (NBS) in carbon tetrachloride (CCL₄).
- Lithium Reduction : The dibromide undergoes a lithium halogen exchange reaction in tetrahydrofuran (THF), forming a diradical intermediate that cyclizes to yield 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene.
- Dehydrogenation : The tetrahydro intermediate is dehydrogenated (e.g., using palladium on carbon) to produce dbcot.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination of o-xylene | NBS, CCl₄, 4 days | 75% | |
| Lithium Reduction | Li, THF, reflux | 70–80% | |
| Dehydrogenation | Pd/C, H₂ (atmospheric) | 97% |
Key Insights :
- Exothermic Control : The bromination reaction requires careful temperature management to prevent side reactions.
- Radical Mechanism : Lithium facilitates radical recombination, enabling cyclooctene ring formation.
Nickel-Catalyzed Cycloaddition of Alkyne Derivatives
This approach, developed by Wender et al., employs a nickel-catalyzed [2+2+2+2]-cycloaddition to construct the cyclooctene core.
Reaction Overview
- Alkyne Synthesis : α,α’-Dibromo-o-xylene reacts with ethynyltrimethylsilane (ETMS) to form a dialkyne intermediate (13).
- Deprotection : Silver cyanide (AgCN) removes the trimethylsilyl (TMS) groups, yielding the terminal alkyne (14).
- Cycloaddition : Nickel(0) catalyzes the [2+2+2+2]-cycloaddition of the dialkyne to form the cyclooctene framework.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkyne Synthesis | ETMS, RT, 12 h | ~100% | |
| Deprotection | AgCN, CH₃CN, RT | >95% | |
| Cycloaddition | Ni(COD)₂, DMF, 100°C | 85% |
Key Insights :
- High Efficiency : The deprotection step can be optimized using catalytic AgNO₃, reducing stoichiometric silver requirements.
- Scalability : This method allows multigram synthesis, critical for industrial applications.
Base-Induced Dimerization of Benzocyclobutenones
A novel route reported in 2021 leverages the dimerization of benzocyclobutenones to access dbcot derivatives, though further reduction is required for the octaene.
Reaction Overview
- Benzocyclobutenone Synthesis : Prepared via known methods (e.g., ring-expansion of dibenzosuberone).
- Base-Mediated Dimerization : Treatment with a simple base (e.g., K₂CO₃) induces dimerization to form dibenzo[a,e]cyclooctene-5,11(6H,12H)-dione (23).
- Reduction to Octaene : The dione is reduced (e.g., using LiAlH₄) to yield dbcot.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Dimerization | K₂CO₃, DMF, 80°C | 40–50% | |
| Reduction | LiAlH₄, THF, reflux | 70% |
Key Insights :
- Temperature Sensitivity : Dimerization efficiency depends on precise control of reaction temperature.
- Functionalization Potential : The dione intermediate enables further derivatization (e.g., sulfonation).
Decarbonylation of Benzocyclobutene Adducts
This method, reported by RSC Publishing, utilizes thermal elimination to generate the cyclooctene structure.
Reaction Overview
- Cycloadduct Formation : Benzocyclobutene reacts with 2-pyran-2-one to form an adduct (e.g., via Diels-Alder).
- Decarbonylation : Heating eliminates CO₂, yielding a norbornene intermediate.
- Valence Isomerization : Thermal or photochemical conditions induce isomerization to dbcot.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cycloadduct Formation | 2-Pyran-2-one, RT | 60–70% | |
| Decarbonylation | Toluene, 100°C | 80% |
Key Insights :
- Alternative Pathways : Analogous reactions with thiophene dioxide or alkylated pyrans yield substituted dbcot derivatives.
Comparative Analysis of Methods
The choice of method depends on desired scale, functionalization, and starting material availability.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, halogenated compounds, and other functionalized derivatives .
Scientific Research Applications
Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of polycyclic hydrocarbons.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug scaffold for developing new therapeutic agents.
Mechanism of Action
The mechanism by which Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene exerts its effects depends on its specific application:
Chemical Reactions: The compound’s reactivity is influenced by the electron density and strain within its tricyclic structure, which affects how it interacts with reagents.
Biological Activity: Its derivatives may interact with biological targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Target Compound
- Core Structure : Tricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),2,4,6,8,10,12,14-octaene
- Double Bonds : 8 conjugated double bonds (octaene system).
- Bridging : 10-membered, 4-membered, and 0-membered bridges.
Analog 1: DBCO-Acid
Analog 2: Tricyclo[8.2.2.2⁴,⁷]hexadeca-4,6,10,12,13,15-hexaene,5,6,15,16-tetramethyl
- Core Structure : Smaller bridges (8-, 2-, and 2-membered) and six double bonds .
- Key Differences :
- Methyl substituents at positions 5, 6, 15, and 14.
- Reduced conjugation (hexaene vs. octaene).
Physicochemical Properties
Notes:
Target Compound
- Potential Reactivity: High strain energy due to fused small rings; may participate in Diels-Alder or electrophilic substitution reactions.
- Applications : Theoretical interest in organic electronics or as a ligand precursor.
DBCO-Acid and Derivatives
Tricyclo[8.2.2.2⁴,⁷]-hexaene
- Reactivity : Stable PAH; methyl groups may direct regioselective functionalization.
- Applications : Model compound for studying PAH stability or combustion byproducts .
Biological Activity
Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C16H12
- CAS Number : 262-89-5
- Molecular Weight : 204.26 g/mol
The compound features a unique tricyclic structure that contributes to its biological properties. Its structural complexity allows for interactions with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.3 | |
| A549 (Lung Cancer) | 10.8 |
The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.
Inhibition of Liver Enzymes
This compound has been identified as an inhibitor of liver enzymes involved in drug metabolism:
- Target Enzyme : Cytochrome P450 3A4 (CYP3A4)
- Inhibition Type : Competitive
- Potential Implication : May affect the metabolism of co-administered drugs leading to altered pharmacokinetics .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings indicate potential for development as an antimicrobial agent.
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage . -
Pharmacokinetic Study :
Investigations into the pharmacokinetics of this compound revealed significant alterations in the metabolism of co-administered drugs when administered alongside CYP3A4 substrates in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
